![molecular formula C19H22N4O4 B2863820 5-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1202983-67-2](/img/structure/B2863820.png)
5-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a piperazine ring and an acetylphenyl group suggests that this compound might have interesting biological activities.
Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution reactions or reactions at the nitrogen atoms .Scientific Research Applications
Antiproliferative and Erythroid Differentiation Potential
Compounds similar to 5-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, specifically piperazine derivatives, have been studied for their antiproliferative effects and erythroid differentiation properties. These compounds, including piperazine and triphenyl derivatives, exhibited notable inhibition of K-562 cell line proliferation and induced erythroid differentiation. This suggests potential applications in cancer research, particularly in the context of chronic myelogenous leukemia (Saab et al., 2013).
Heterocyclic Transformation Applications
Heterocyclic compounds derived from similar structures have been synthesized and studied for various applications. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under certain conditions demonstrates the chemical versatility of these compounds in creating diverse heterocyclic structures (Singh et al., 1992).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-16(18(26)21-19(27)20-12)11-17(25)23-9-7-22(8-10-23)15-5-3-14(4-6-15)13(2)24/h3-6H,7-11H2,1-2H3,(H2,20,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFWDTAPEWNRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione |
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